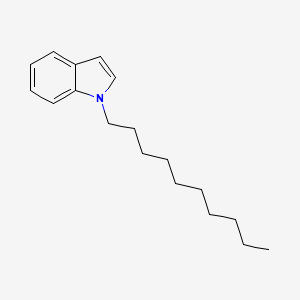
1H-Indole, 1-decyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 1-decyl- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their wide range of biological activities and are found in various natural compounds, including neurotransmitters like serotonin and plant hormones like indole-3-acetic acid . The addition of a decyl group to the indole structure enhances its hydrophobic properties, making it useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Indole, 1-decyl- can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . For the decyl substitution, a decyl halide can be used in a nucleophilic substitution reaction with the indole nitrogen .
Industrial Production Methods: Industrial production of 1H-Indole, 1-decyl- often involves large-scale Fischer indole synthesis followed by alkylation with decyl halides. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperatures .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indole, 1-decyl- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form indole-2,3-diones.
Reduction: Reduction reactions can convert it to indoline derivatives.
Substitution: Electrophilic substitution reactions are common, especially at the C3 position of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts alkylation.
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Various substituted indoles depending on the electrophile used.
Aplicaciones Científicas De Investigación
1H-Indole, 1-decyl- has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Used in the production of dyes, fragrances, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1H-Indole, 1-decyl- involves its interaction with various molecular targets. It can bind to receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmission. The decyl group enhances its ability to penetrate cell membranes, increasing its bioavailability .
Comparación Con Compuestos Similares
- 1H-Indole, 1-methyl-
- 1H-Indole, 1-ethyl-
- 1H-Indole, 1-butyl-
Comparison: 1H-Indole, 1-decyl- is unique due to its longer alkyl chain, which increases its hydrophobicity and membrane permeability compared to shorter alkyl-substituted indoles. This makes it more effective in applications requiring membrane penetration .
Propiedades
Número CAS |
163806-31-3 |
|---|---|
Fórmula molecular |
C18H27N |
Peso molecular |
257.4 g/mol |
Nombre IUPAC |
1-decylindole |
InChI |
InChI=1S/C18H27N/c1-2-3-4-5-6-7-8-11-15-19-16-14-17-12-9-10-13-18(17)19/h9-10,12-14,16H,2-8,11,15H2,1H3 |
Clave InChI |
RAOWSRKEACYRLX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCN1C=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


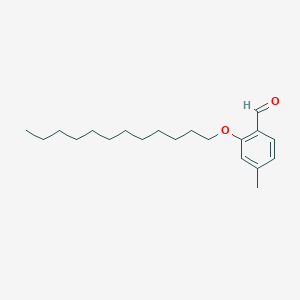
![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal](/img/structure/B14263232.png)
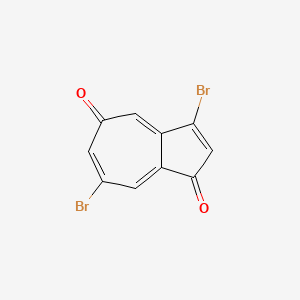
![8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14263246.png)

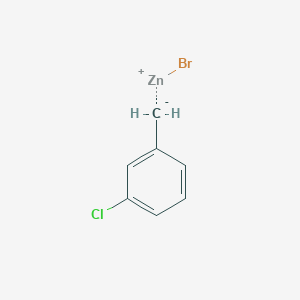
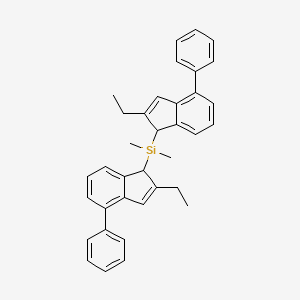
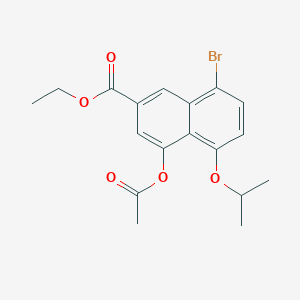




![3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14263299.png)

